

Mass Spectrometry of 3-Phenylazetidin-3-ol Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *3-Phenylazetidin-3-ol*
hydrochloride

Cat. No.: *B1343857*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of **3-Phenylazetidin-3-ol hydrochloride**. The content herein is based on established principles of mass spectrometry and predictive fragmentation patterns for compounds with similar structural motifs, offering a robust framework for the analysis of this compound and related molecules.

Predicted Mass Spectrum and Fragmentation

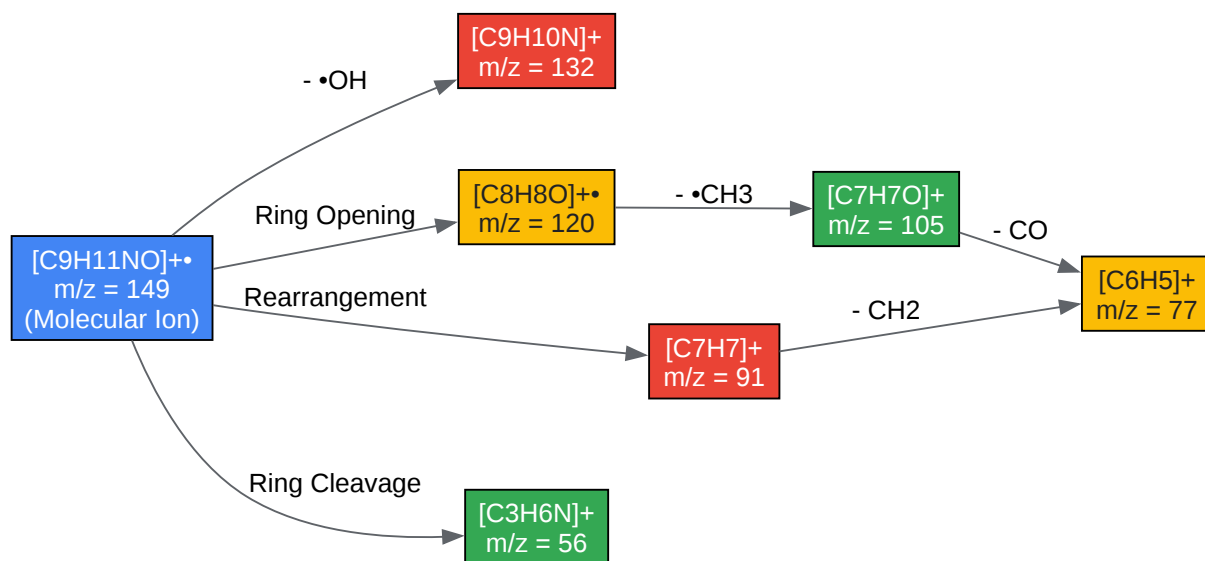
The mass spectrum of **3-Phenylazetidin-3-ol hydrochloride** is predicted to be characterized by a series of fragmentation pathways under electron ionization (EI). The hydrochloride salt will likely dissociate in the ion source, and the free base, 3-Phenylazetidin-3-ol, will be ionized and subsequently fragmented. The molecular ion of the free base (C₉H₁₁NO) has a nominal mass of 149 Da.

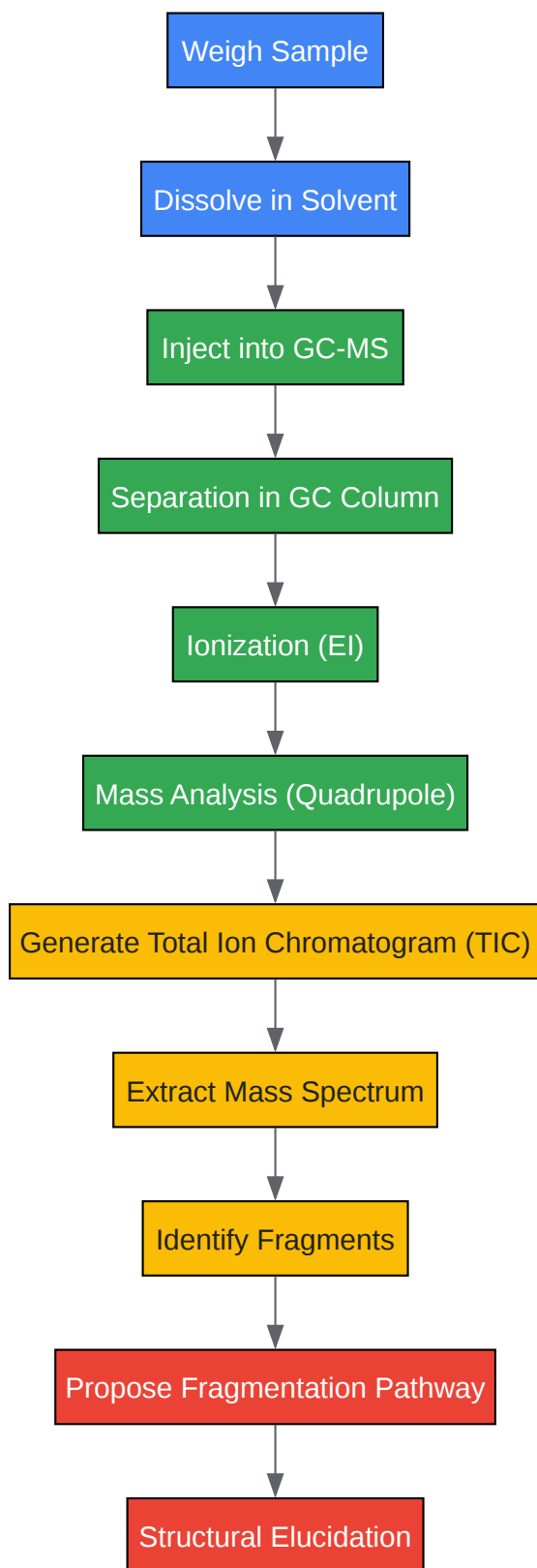
The primary fragmentation is anticipated to occur via cleavage of the azetidine ring and rearrangements involving the phenyl and hydroxyl groups. The following table summarizes the predicted key fragments, their mass-to-charge ratios (m/z), and their proposed structures.

m/z	Proposed Fragment Structure	Description
149	$[C_9H_{11}NO]^+\bullet$	Molecular Ion
132	$[C_9H_{10}N]^+$	Loss of a hydroxyl radical ($\bullet OH$)
120	$[C_8H_8O]^+\bullet$	Phenylacetaldehyde radical cation, resulting from ring opening and rearrangement
105	$[C_7H_7O]^+$	Benzoyl cation, from cleavage of the C-C bond adjacent to the phenyl group
91	$[C_7H_7]^+$	Tropylium cation, a common fragment for benzyl compounds
77	$[C_6H_5]^+$	Phenyl cation
56	$[C_3H_6N]^+$	Azetidinyl fragment from cleavage of the phenyl and hydroxyl groups

Proposed Fragmentation Pathway

The fragmentation of 3-Phenylazetidin-3-ol is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation can proceed through several pathways, including the loss of the hydroxyl group, ring opening to form a phenylacetaldehyde-like radical cation, and various cleavages yielding characteristic phenyl-containing fragments.





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